molecular formula C8H9NO3 B033376 2-Amino-3-methoxybenzoic acid CAS No. 3177-80-8

2-Amino-3-methoxybenzoic acid

Cat. No. B033376
Key on ui cas rn: 3177-80-8
M. Wt: 167.16 g/mol
InChI Key: SXOPCLUOUFQBJV-UHFFFAOYSA-N
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Patent
US08759532B2

Procedure details

To a round bottomed flask was added 2-amino-3-methoxybenzoic acid (2.2705 g, 13.58 mmol), diphenyl phosphorazidate (3.51 mL, 16.30 mmol), and triethylamine (3.79 mL, 27.2 mmol) in THF to stir at 80° C. Upon completion the reaction was allowed to cool to room temperature. Solvent was evaporated. The residue was taken up in DCM. The reaction mixture was diluted with water and extracted with DCM. A white precipitate was noted to form during extraction The solid was filtered to provide 4-methoxy-1H-benzo[d]imidazol-2(3H)-one. MS (ESI, pos. ion) m/z: 165.0 (M+1).
Quantity
2.2705 g
Type
reactant
Reaction Step One
Name
diphenyl phosphorazidate
Quantity
3.51 mL
Type
reactant
Reaction Step One
Quantity
3.79 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1C(O)=O.P(N=[N+]=[N-])(=O)([O:21][C:22]1C=CC=CC=1)OC1C=CC=CC=1.C([N:34](CC)CC)C>C1COCC1>[CH3:12][O:11][C:10]1[C:2]2[NH:1][C:22](=[O:21])[NH:34][C:3]=2[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
2.2705 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1OC
Name
diphenyl phosphorazidate
Quantity
3.51 mL
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)(=O)N=[N+]=[N-]
Name
Quantity
3.79 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
to stir at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
to form during extraction The solid
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC=2NC(NC21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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